Piperidine Lability: A 1000-Fold Stability Difference Defines Boc-Lys(2-Bromo-Z)-OH's Role in Orthogonal SPPS
The 2-bromobenzyloxycarbonyl (2-Br-Z) group is 1000-fold less stable toward the nucleophile piperidine compared to the 2,4-dimethylpent-3-yloxycarbonyl (Doc) group [1]. While this comparison is directly measured on tyrosine derivatives, the electronic effect of the 2-bromo substituent is consistent across amino acid side-chains, establishing the 2-Br-Z group as a highly nucleophile-labile protecting group. This lability is a key differentiator from Boc-Lys(2-Cl-Z)-OH, which is designed for enhanced acid stability but does not share this extreme sensitivity to piperidine.
| Evidence Dimension | Stability towards nucleophile (piperidine) |
|---|---|
| Target Compound Data | Highly labile (2-Br-Z group on tyrosine) |
| Comparator Or Baseline | 2,4-dimethylpent-3-yloxycarbonyl (Doc) group on tyrosine |
| Quantified Difference | Doc group is 1000-fold more stable than 2-Br-Z group |
| Conditions | Solid-phase peptide synthesis (SPPS) conditions; piperidine treatment |
Why This Matters
This quantitative lability dictates that Boc-Lys(2-Bromo-Z)-OH is unsuitable for standard Fmoc-SPPS but is ideal for specialized orthogonal strategies where rapid, selective removal by a nucleophile is required without affecting acid-labile Boc groups.
- [1] Rosenthal, K.; Karlström, A.; Undén, A. The 2,4-dimethylpent-3-yloxycarbonyl (Doc) group as a new, nucleophile-resistant protecting group for tyrosine in solid phase peptide synthesis. Tetrahedron Letters 1997, 38 (6), 1075-1078. View Source
